molecular formula Mg3(PO4)2<br>Mg3O8P2 B154348 Magnesium phosphate CAS No. 10043-83-1

Magnesium phosphate

Cat. No. B154348
CAS RN: 10043-83-1
M. Wt: 262.86 g/mol
InChI Key: GVALZJMUIHGIMD-UHFFFAOYSA-H
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Patent
US07785705B2

Procedure details

0.66 mol of 30% phosphoric acid was added dropwise to 1 mol of magnesium hydroxide (manufactured by Maruo Calcium Company Limited) at 15 ° C. over 600 seconds under stirring and, thereafter, this was stirred at 80 ° C. for 3 hours to obtain a white slurry. The white slurry was washed and dehydrated with a rotary filter to obtain magnesium phosphate. It was confirmed by X-ray diffraction that the resulting white cake is trimagnesium phosphate.
Quantity
0.66 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Mg+2:7].[OH-]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:7].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:7].[Mg+2:7] |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.66 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this was stirred at 80 ° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to obtain a white slurry
WASH
Type
WASH
Details
The white slurry was washed
FILTRATION
Type
FILTRATION
Details
a rotary filter

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.